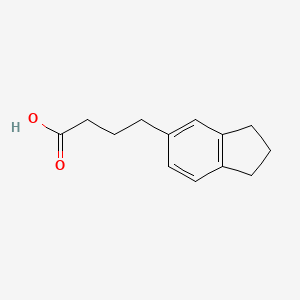

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

InChI |

InChI=1S/C13H16O2/c14-13(15)6-1-3-10-7-8-11-4-2-5-12(11)9-10/h7-9H,1-6H2,(H,14,15) |

InChI Key |

IBAZMTPQIQQSRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,3 Dihydro 1h Inden 5 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. For 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, two primary strategic disconnections can be identified.

The most direct retrosynthetic disconnection is the bond between the C4 of the butanoic acid chain and the C5 of the indane ring. This approach simplifies the target molecule into an indane synthon and a four-carbon side-chain synthon.

Figure 1: Retrosynthetic Disconnection via Indane Functionalization

Target Molecule: this compound

|

| C-C bond disconnection

V

Precursors: Indane + a C4 electrophilic synthon (e.g., from succinic anhydride)

This strategy hinges on the functionalization of a pre-existing indane molecule. The forward reaction corresponding to this disconnection is typically an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation. wikipedia.org This method is advantageous because indane itself is a readily available starting material. The key challenge lies in controlling the regioselectivity of the acylation on the indane ring, as substitution can potentially occur at other positions.

An alternative retrosynthetic strategy involves disconnecting the cyclopentyl portion of the indane ring. This approach begins with a substituted benzene (B151609) ring that already possesses the butanoic acid side chain, or a precursor to it.

Figure 2: Retrosynthetic Disconnection via Side Chain Elaboration

Target Molecule: this compound

|

| C-C bond disconnection (ring formation)

V

Precursor: A phenylbutanoic acid derivative with a suitable ortho substituent for cyclization

In the forward synthesis, this would involve an intramolecular cyclization reaction to form the five-membered ring. This could be achieved through reactions like an intramolecular Friedel-Crafts alkylation or other cyclization methods. While this approach offers an alternative, it often requires more complex starting materials and careful control of the cyclization step to avoid unwanted side reactions.

Established Synthetic Routes and Mechanistic Insights

Based on the retrosynthetic analysis, several established routes have been developed for the synthesis of this compound. The most prominent of these involves a two-step sequence of Friedel-Crafts acylation followed by reduction.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. organic-chemistry.org In a typical synthesis of the target molecule, indane is reacted with succinic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgscience-revision.co.uk

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, leading to the formation of a highly reactive acylium ion. stackexchange.com The electron-rich aromatic ring of indane then attacks this electrophile, forming a sigma complex intermediate. Subsequent loss of a proton re-establishes aromaticity and yields the keto-acid intermediate, 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid. stackexchange.com

Key Reaction:

Indane + Succinic Anhydride --(AlCl₃)--> 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid

One of the advantages of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. science-revision.co.uk Variations of this methodology include the use of different Lewis acids or employing "greener," solvent-free conditions, such as mechanochemical ball-milling, which can improve the environmental friendliness of the process. organic-chemistry.orgnih.gov

The keto group in the intermediate, 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, must be completely reduced to a methylene (B1212753) (-CH₂-) group to yield the final product. Two classical methods are predominantly used for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method involves heating the aryl-alkyl ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in It is particularly effective for reducing ketones that are stable in strongly acidic conditions. wikipedia.org The two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for the synthesis of alkylarenes. wikipedia.orgyoutube.com

Wolff-Kishner Reduction : This reduction converts carbonyl functionalities into methylene groups using hydrazine (N₂H₄) and a strong base, like potassium hydroxide (KOH), typically in a high-boiling solvent such as ethylene glycol. wikipedia.orgbyjus.com The reaction proceeds through the formation of a hydrazone intermediate. lscollege.ac.injk-sci.com The Wolff-Kishner reduction is suitable for substrates that are sensitive to acid but stable in strongly basic conditions. lscollege.ac.in A common modification, the Huang-Minlon modification, involves removing water and excess hydrazine by distillation to increase the reaction temperature and shorten reaction times. jk-sci.com

| Reduction Method | Reagents | Conditions | Substrate Suitability |

| Clemmensen | Zn(Hg), conc. HCl | Acidic, Heat | Acid-stable compounds |

| Wolff-Kishner | H₂NNH₂, KOH | Basic, Heat | Base-stable compounds |

Development of Novel and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. For the synthesis of this compound and related indane derivatives, research is moving towards greener alternatives to traditional methods.

One area of development is the use of more environmentally benign catalysts for the Friedel-Crafts reaction, moving away from stoichiometric amounts of corrosive Lewis acids like AlCl₃. As mentioned, mechanochemical methods that eliminate the need for bulk solvents are a promising approach. nih.gov

In the reduction step, catalytic hydrogenation represents a more sustainable alternative to the use of stoichiometric metal reagents (Clemmensen) or harsh, high-temperature basic conditions (Wolff-Kishner). This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a pressurized atmosphere of hydrogen gas. Catalytic hydrogenation offers advantages such as high atom economy, milder reaction conditions, and easier product purification. The selection of the catalyst and reaction conditions is crucial to ensure the complete reduction of the ketone without affecting the aromatic ring or the carboxylic acid group. Research into novel catalysts, including those based on abundant first-row transition metals, aims to provide cheaper and more sustainable routes for such transformations. uva.nl

Implementation of Green Chemistry Principles in Synthetic Design

The traditional Friedel-Crafts acylation and subsequent reduction reactions often involve the use of hazardous reagents and solvents, generating significant waste. researchgate.net Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to mitigate environmental impact. mdpi.com For the synthesis of this compound, this involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Friedel-Crafts acylation followed by a reduction is an inherently atom-economical route.

Use of Safer Solvents: Replacing hazardous solvents traditionally used in Friedel-Crafts reactions, such as nitrobenzene or chlorinated hydrocarbons, with greener alternatives is a primary goal. askfilo.comstackexchange.com Research into solvent-free conditions or the use of more benign solvents like ionic liquids or deep eutectic solvents is an active area of investigation. chemijournal.comresearchgate.net

Catalysis: Employing catalytic rather than stoichiometric amounts of reagents minimizes waste. The development of reusable solid acid catalysts for Friedel-Crafts acylation is a significant step towards greener processes. chemijournal.comnih.gov

Energy Efficiency: Utilizing energy-efficient methods, such as microwave irradiation or mechanochemistry, can reduce reaction times and energy consumption compared to conventional heating. nih.gov

The greenness of a synthetic route can be quantitatively assessed using various metrics, including the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which consider the total waste generated relative to the desired product. researchgate.netmdpi.com

Exploration of Catalytic and Organocatalytic Approaches

Catalysis is central to the development of efficient and selective synthetic methodologies. For the synthesis of this compound, both metal-based and organocatalytic approaches offer distinct advantages.

In the Friedel-Crafts acylation step, traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are required in stoichiometric amounts and generate significant waste. nih.gov Research has focused on developing solid acid catalysts, such as zeolites and phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), which are reusable and can be easily separated from the reaction mixture. nih.govacs.org

For the reduction of the intermediate ketone, 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, several catalytic methods are available:

Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with hydrogen gas. tcichemicals.comclariant.comcsbsju.edu It is often a clean and efficient method, but may require specialized high-pressure equipment.

Organocatalysis: Asymmetric reduction of ketones using chiral organocatalysts has emerged as a powerful tool in organic synthesis. rsc.org While not strictly necessary for the synthesis of the racemic target compound, these methods highlight the potential for producing enantiomerically enriched derivatives.

Advanced Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability.

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of various reaction parameters is crucial.

Solvent Selection and Reaction Medium Effects

For the reduction step, the solvent must be compatible with the chosen reducing agent and catalyst. For catalytic hydrogenation, common solvents include ethanol, methanol, and ethyl acetate.

Catalyst and Reagent Screening for Enhanced Selectivity and Yield

Systematic screening of catalysts and reagents is essential for optimizing the synthesis.

Friedel-Crafts Acylation:

Catalyst: A variety of Lewis and Brønsted acids can be employed. The optimal catalyst will depend on the reactivity of the substrate and the desired reaction conditions. The amount of catalyst used also needs to be optimized to ensure complete reaction without promoting side reactions. nih.govresearchgate.net

Acylating Agent: Succinic anhydride is the standard reagent for this synthesis.

Ketone Reduction:

Reducing Agent: Several methods are available for the reduction of aryl ketones.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inbyjus.comjuniperpublishers.com It is effective for aryl-alkyl ketones but requires strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.inlibretexts.orgquora.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. wikipedia.orglscollege.ac.innrochemistry.com It is suitable for substrates that are sensitive to acid. quora.comwikipedia.orglscollege.ac.in

Catalytic Hydrogenation: As mentioned previously, this is a clean and efficient method, with the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions influencing the outcome. tcichemicals.comclariant.comcsbsju.edu

Below is an interactive data table summarizing a selection of catalysts and their typical reaction conditions for the reduction of aryl ketones.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield |

| Clemmensen | Zn(Hg), HCl | Toluene/Water | Reflux | Atmospheric | Good to Excellent |

| Wolff-Kishner | N₂H₄, KOH | Diethylene glycol | 180-200 °C | Atmospheric | Good to Excellent |

| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temp - 80 °C | 1-50 atm | Excellent |

| Catalytic Hydrogenation | Raney Ni | Ethanol | Room Temp - 100 °C | 1-100 atm | Good to Excellent |

Temperature, Pressure, and Time Dependencies in Reaction Kinetics

The rate and outcome of a chemical reaction are highly dependent on temperature, pressure, and reaction time.

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. For the Friedel-Crafts acylation, the optimal temperature will balance reaction rate with selectivity. For the reduction step, the choice of method dictates the required temperature, with Wolff-Kishner reductions typically requiring high temperatures. nrochemistry.com

Pressure: This is a critical parameter primarily for catalytic hydrogenation, where higher hydrogen pressure can increase the reaction rate and efficiency.

Time: The reaction time must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

A detailed kinetic study would be necessary to fully elucidate the complex interplay of these parameters and to develop a robust and efficient process for the synthesis of this compound.

Purification and Isolation Protocols for Research Purity

The isolation of this compound from a crude reaction mixture necessitates the application of robust purification protocols. The choice of method is dictated by the impurity profile and the desired final purity of the compound. Generally, a combination of chromatographic and non-chromatographic techniques is employed to ensure the removal of starting materials, reagents, and by-products.

Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)

Chromatographic methods are instrumental in the purification of organic compounds by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a carboxylic acid derivative such as this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are highly effective.

Column Chromatography:

Gravity column chromatography is a widely used technique for the preparative scale purification of moderately polar compounds like this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Stationary Phase: Silica gel is the most common stationary phase for the purification of carboxylic acids. Its polar nature allows for the separation of compounds based on their polarity.

Mobile Phase (Eluent): A gradient of non-polar and polar solvents is typically used. The separation process often begins with a non-polar solvent, such as hexane or heptane, and the polarity is gradually increased by the addition of a more polar solvent like ethyl acetate or diethyl ether. For carboxylic acids, the addition of a small percentage of acetic or formic acid to the mobile phase can improve the peak shape and reduce tailing by suppressing the ionization of the carboxyl group.

A typical column chromatography procedure for a compound structurally similar to this compound might involve the parameters outlined in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) with 0.1% Acetic Acid |

| Loading Technique | Dry loading with silica gel |

| Fraction Collection | Monitored by Thin Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC):

For achieving higher purity or for analytical purposes, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Stationary Phase: C18 (octadecylsilyl) bonded silica is a common stationary phase, offering excellent separation for a wide range of organic molecules.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is used as the eluent. To ensure the carboxylic acid is in its protonated form and to achieve sharp peaks, an acid modifier is typically added to the mobile phase.

The following table summarizes a potential set of conditions for the purification of this compound by preparative RP-HPLC.

| Parameter | Description |

| Column | C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Crystallization Studies for Material Purity and Solid-State Forms

Crystallization is a powerful purification technique for solid compounds, which can yield material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, a range of solvents with varying polarities should be screened.

Common crystallization solvents and their properties are listed in the table below.

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Heptane | Non-polar | 98 | Often used as an anti-solvent. |

| Toluene | Non-polar | 111 | Good for dissolving aromatic compounds. |

| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |

| Acetone | Polar aprotic | 56 | A strong solvent, often used in combination with an anti-solvent. |

| Ethanol | Polar protic | 78 | Good for dissolving polar compounds. |

| Water | Very polar | 100 | Can be used if the compound has sufficient polarity or as an anti-solvent. |

The study of crystallization can also provide insights into different solid-state forms, such as polymorphs, which can have different physical properties. The characterization of these forms is an important aspect of material science.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,3 Dihydro 1h Inden 5 Yl Butanoic Acid for Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the core structure and the connectivity of the substituents.

High-Resolution 1D NMR (¹H, ¹³C, DEPT) for Core Structure and Substituent Analysis

The 1D NMR spectra provide the initial and fundamental information about the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indan (B1671822) ring, the aliphatic protons of the five-membered ring, and the protons of the butanoic acid side chain. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The spectrum can be broadly divided into the aromatic region, corresponding to the carbons of the benzene (B151609) ring of the indan moiety, and the aliphatic region, which includes the carbons of the cyclopentyl part of the indan system and the butanoic acid chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This information is instrumental in assigning the signals of the aliphatic portions of the molecule.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | DEPT-135 |

| Atom | Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.10 | d |

| H-6 | ~7.05 | s |

| H-7 | ~7.00 | d |

| H-1 | ~2.90 | t |

| H-3 | ~2.90 | t |

| H-2 | ~2.10 | p |

| H-α (butanoic) | ~2.60 | t |

| H-β (butanoic) | ~1.90 | sextet |

| H-γ (butanoic) | ~2.30 | t |

| COOH | ~12.00 | s |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional NMR experiments are powerful for establishing through-bond and through-space correlations, which are essential for the complete and unambiguous assignment of the NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is particularly useful for tracing the connectivity within the butanoic acid side chain and the aliphatic part of the indan ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signal based on the assignment of its attached proton, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the butanoic acid side chain to the indan ring by observing a correlation between the α-protons of the butanoic acid and the C-5 of the indan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can help confirm the spatial arrangement of the substituents on the indan ring.

Solid-State NMR for Polymorph Characterization (if applicable)

In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) can be a valuable tool for their characterization. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation in the solid state.

Mass Spectrometry (MS) for Exact Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This high accuracy allows for the determination of the elemental composition of the molecular ion, which is a definitive confirmation of the compound's chemical formula (C₁₃H₁₆O₂).

| Ion | Predicted Exact Mass | Elemental Composition |

| [M+H]⁺ | 205.1223 | C₁₃H₁₇O₂ |

| [M+Na]⁺ | 227.1043 | C₁₃H₁₆NaO₂ |

| [M-H]⁻ | 203.1077 | C₁₃H₁₅O₂ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to differentiate it from its isomers. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the butanoic acid side chain, and fragmentation of the indan ring.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |

| 205.1223 ([M+H]⁺) | 187.1118 | H₂O | Loss of water from the carboxylic acid |

| 205.1223 ([M+H]⁺) | 159.1168 | H₂O + CO | Subsequent loss of carbon monoxide |

| 205.1223 ([M+H]⁺) | 145.0961 | C₃H₆O₂ | Cleavage of the butanoic acid chain (McLafferty rearrangement) |

| 205.1223 ([M+H]⁺) | 117.0704 | C₄H₈O₂ | Loss of the entire butanoic acid side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the molecular vibrations of this compound. The combination of these methods allows for a thorough vibrational analysis, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra.

The IR spectrum is dominated by vibrations that cause a change in the dipole moment, whereas the Raman spectrum features vibrations that cause a change in polarizability. For this compound, the key functional groups—the carboxylic acid and the substituted aromatic ring—give rise to distinct and characteristic signals.

Key Vibrational Modes:

Carboxylic Acid Group (-COOH): The carboxylic acid moiety produces several highly characteristic bands. A very broad absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net The C=O stretching vibration gives rise to an intense, sharp peak, usually appearing around 1700-1725 cm⁻¹. docbrown.info

Aromatic Ring (Indane Moiety): The 1,2,4-trisubstituted benzene ring of the indane system exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern.

Aliphatic Groups (-CH₂- and -CH-): The aliphatic portions of the indane ring and the butanoic acid chain produce C-H stretching vibrations in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) vibrations are typically found near 1465 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often produce strong signals. The C=O stretch is also Raman active. The complementary nature of IR and Raman data thus provides a comprehensive vibrational fingerprint of the molecule, crucial for confirming its structural integrity.

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500–3300 (very broad) | Weak | Strong (IR) |

| C-H Stretch | Aromatic | 3000–3100 | 3000–3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850–2960 | 2850–2960 | Strong |

| C=O Stretch | Carboxylic Acid | 1700–1725 | 1700–1725 | Very Strong (IR), Strong (Raman) |

| C=C Stretch | Aromatic | 1450–1600 (multiple bands) | 1450–1600 (strong) | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Weak | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, making it a valuable tool for characterizing chromophores—the parts of a molecule that absorb light. In this compound, the primary chromophore is the substituted benzene ring of the indane system.

The aromatic ring gives rise to characteristic π → π* electronic transitions. Typically, substituted benzenes exhibit two main absorption bands:

An intense band (the E-band) at shorter wavelengths, usually below 220 nm.

A less intense, structured band (the B-band) at longer wavelengths, typically between 250 and 280 nm.

The positions and intensities of these absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring. The alkyl substitution from the fused five-membered ring and the butanoic acid chain are expected to cause a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. The carboxylic acid group itself is a weak chromophore, with its n → π* transition typically occurring at a wavelength that is often masked by the more intense aromatic absorptions.

UV-Vis spectroscopy is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law, making it a suitable method for purity assays against a known reference standard.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|---|

| π → π* (E-band) | Substituted Benzene | ~210–225 | High | Ethanol/Methanol |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, thereby confirming the compound's constitution and conformation in the solid state. nih.gov

For this compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the butanoic acid chain to the 5-position of the indane ring. Furthermore, it would reveal:

Molecular Conformation: The exact conformation of the flexible butanoic acid chain relative to the rigid indane ring system.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which is likely dominated by hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O=C hydrogen bonds.

Planarity: The degree of planarity of the fused ring system.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. The resulting crystallographic data serves as the ultimate reference for structural confirmation.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The geometry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Bond Lengths (Å) | Precise distances between atoms (e.g., C=O, C-O, C-C). | e.g., C=O: ~1.22 Å; C-O: ~1.31 Å |

| Bond Angles (°) | Angles between bonded atoms (e.g., O-C=O). | e.g., O-C=O: ~123° |

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are considered)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. It lacks a stereocenter and will not rotate the plane of polarized light or show a signal in circular dichroism spectroscopy.

However, if chiral derivatives of this compound were synthesized—for example, by introducing a substituent at one of the aliphatic positions of the indane ring (e.g., C1) or on the butanoic acid chain—chiroptical techniques would become essential for their characterization. nih.gov Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are used to analyze chiral molecules.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A chiral derivative would exhibit characteristic CD signals (Cotton effects) corresponding to its electronic transitions, particularly those of the aromatic chromophore. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter(s).

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): Optical rotation measures the rotation of plane-polarized light at a single wavelength (e.g., the sodium D-line), while ORD measures this rotation across a range of wavelengths. These measurements are used to determine the enantiomeric purity of a sample.

For a hypothetical chiral derivative, chiroptical spectroscopy would be the primary method for confirming enantiomeric purity and assigning the absolute configuration, often in conjunction with quantum chemical calculations. nih.gov

Table 4: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Derivative

| Technique | Measurement | Information Provided |

|---|---|---|

| Optical Rotation (OR) | Specific Rotation [α] | Enantiomeric excess (purity) |

| Circular Dichroism (CD) | Differential Molar Absorptivity (Δε) | Absolute configuration, conformational analysis |

Theoretical and Computational Investigations of 4 2,3 Dihydro 1h Inden 5 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to predicting a wide range of molecular properties, from geometry to reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the equilibrium geometry of a molecule, which corresponds to the lowest energy state on its potential energy surface. For 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, can be performed to optimize the molecular structure. biointerfaceresearch.commdpi.com

Table 1: Predicted Geometric Parameters from DFT Optimization

Note: These are representative values based on DFT studies of similar organic acid structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | O=C-O | ~123° |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a pathway to systematically improve the accuracy of property prediction, albeit at a higher computational cost compared to DFT. researchgate.net

These high-accuracy methods can be used to calculate properties such as dipole moment, polarizability, and hyperpolarizability with greater precision. researchgate.net For this compound, applying these methods could refine the understanding of its electronic properties, providing benchmark data that can be used to validate faster DFT methods or to accurately predict spectroscopic features.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. fiveable.me The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net

For this compound, FMO analysis would likely show that the HOMO is primarily located on the electron-rich dihydroindenyl (indan) ring system, which can act as a nucleophile. mdpi.com Conversely, the LUMO is expected to be distributed over the electron-withdrawing carboxylic acid group, which is the electrophilic site of the molecule. mdpi.com This distribution helps predict how the molecule will interact with other reagents in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies

Note: Values are hypothetical and for illustrative purposes, based on typical results for aromatic carboxylic acids.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a single, static molecule, conformational analysis and molecular dynamics simulations explore the molecule's flexibility and its interactions with its environment over time.

The butanoic acid side chain of this compound has several rotatable single bonds, leading to a complex conformational landscape. Computational methods can be used to explore these different conformations (rotamers) by systematically rotating the bonds and calculating the energy of each resulting structure. This analysis reveals the most stable, low-energy conformers that the molecule is likely to adopt. researchgate.netrsc.org

Such studies can identify whether the molecule prefers an extended, linear conformation or a more folded one. mdpi.com The relative energies of these conformers are crucial for understanding the molecule's average shape in different environments and how it might fit into a receptor's active site. Furthermore, the five-membered ring of the indan (B1671822) moiety can adopt different puckered conformations (envelope or twist), and computational analysis can determine the most stable pucker. rsc.org

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound can model its behavior in a chemical system, such as in a solvent or interacting with a biological macromolecule. nih.gov

These simulations can reveal how the molecule interacts with its surroundings. Key intermolecular interactions would include hydrogen bonding between the carboxylic acid group and polar solvent molecules (like water) or other hydrogen bond donors/acceptors. researchgate.net The aromatic indan ring can participate in π-π stacking interactions with other aromatic systems. mdpi.com MD simulations provide insight into how these non-covalent forces dictate the molecule's solvation, aggregation, and binding properties, offering a dynamic picture of its behavior that complements the static view from quantum chemical calculations. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of this compound can be approached through various synthetic routes, each with its own set of reaction conditions and potential outcomes. Computational chemistry, particularly through the analysis of transition states, offers a powerful tool for elucidating the underlying mechanisms of these transformations. By mapping the potential energy surface of a reaction, chemists can gain insights into the feasibility of a proposed pathway, the stability of intermediates, and the structure of the transition states that connect them. This knowledge is invaluable for optimizing reaction conditions and predicting the formation of desired products over side-products.

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of indane with succinic anhydride (B1165640), followed by a reduction of the resulting keto acid. Computational studies, typically employing Density Functional Theory (DFT), can model this multi-step synthesis to determine its energetic profile. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed.

The initial Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride, proceeds through the formation of an acylium ion, which then attacks the aromatic ring of indane. Computational analysis can pinpoint the preferred site of acylation (position 5) by comparing the activation energies for attack at different positions on the indane ring. The subsequent reduction of the ketone, for example, through a Clemmensen or Wolff-Kishner reduction, can also be modeled to understand the energetics of the deoxygenation process.

Below is a hypothetical data table representing the calculated Gibbs free energies for a proposed synthetic pathway.

| Step | Reactants (kJ/mol) | Transition State (kJ/mol) | Intermediates (kJ/mol) | Products (kJ/mol) | ΔG (kJ/mol) |

| Friedel-Crafts Acylation | 0 | +85 | -20 | -50 | -50 |

| Ketone Reduction (e.g., Clemmensen) | -50 | +120 | N/A | -150 | -100 |

This interactive table provides a simplified energetic profile for the synthesis. The values are illustrative and represent the kind of data generated from computational analysis.

The efficiency and selectivity of many organic reactions are governed by the intricate interactions between the catalyst and the substrate. Computational modeling provides a molecular-level understanding of these interactions, which is crucial for catalyst design and optimization. In the synthesis of this compound, the Friedel-Crafts catalyst (e.g., AlCl₃) plays a pivotal role.

Modeling the interaction between the Lewis acid catalyst and the carbonyl group of succinic anhydride can reveal the extent of polarization of the carbonyl bond, which facilitates the generation of the acylium ion. Furthermore, in catalytic reductions, such as the hydrogenation of the intermediate keto acid over a palladium catalyst, computational models can be used to study the adsorption of the substrate onto the catalyst surface. researchgate.net These models can determine the binding energy of the substrate, the orientation of the molecule on the surface, and the mechanism of hydrogen transfer.

The following table presents hypothetical interaction energies between a substrate and a catalyst at different stages of a reaction, as would be determined by computational methods.

| Interaction | Substrate Moiety | Catalyst | Interaction Energy (kJ/mol) |

| Catalyst Activation | Succinic Anhydride | AlCl₃ | -150 |

| Substrate Adsorption (Hydrogenation) | Keto group of intermediate | Pd (111) surface | -80 |

This interactive table illustrates the strength of catalyst-substrate interactions, which is a key factor in catalytic efficiency. The values are hypothetical.

Spectroscopic Property Prediction and Validation through Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can provide valuable insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the structural confirmation of the synthesized compound and in the assignment of experimental spectral features.

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, has become a standard tool in chemical research. biointerfaceresearch.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (δ) can be predicted with a high degree of accuracy.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. Discrepancies between the predicted and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics that may not have been fully accounted for in the computational model.

The table below shows a hypothetical correlation between predicted and experimental NMR chemical shifts for selected nuclei in this compound.

| Atom/Group | Predicted ¹H δ (ppm) | Experimental ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Experimental ¹³C δ (ppm) |

| -COOH | 12.01 | 12.05 | 179.5 | 179.8 |

| Aromatic C-H (ortho to alkyl) | 7.15 | 7.18 | 125.0 | 125.3 |

| Aromatic C-H (meta to alkyl) | 7.05 | 7.08 | 124.5 | 124.8 |

| Benzylic -CH₂- | 2.90 | 2.92 | 32.8 | 33.1 |

| Aliphatic -CH₂- (in ring) | 2.05 | 2.08 | 25.5 | 25.8 |

This interactive table demonstrates the typical level of agreement between computationally predicted and experimentally observed NMR chemical shifts. biointerfaceresearch.com

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. nih.gov Computational chemistry allows for the calculation of these vibrational frequencies and their corresponding intensities, which greatly aids in the interpretation of experimental spectra. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching, or ring deformation modes. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the computational model.

The following table presents a selection of predicted vibrational frequencies for this compound and their assignments.

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| 3050 | 2928 | Aromatic C-H Stretch | 20 | 150 |

| 2950 | 2832 | Aliphatic C-H Stretch | 50 | 120 |

| 1710 | 1642 | C=O Stretch (Carboxylic Acid) | 350 | 80 |

| 1610 | 1546 | Aromatic C=C Stretch | 150 | 200 |

| 1450 | 1392 | CH₂ Scissoring | 80 | 60 |

| 1250 | 1200 | C-O Stretch (Carboxylic Acid) | 250 | 40 |

This interactive table provides a glimpse into the theoretically predicted vibrational spectrum, which is essential for the detailed analysis of experimental IR and Raman data. biointerfaceresearch.com

Reaction Chemistry and Chemical Transformations of 4 2,3 Dihydro 1h Inden 5 Yl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Standard organic reactions can be employed to convert the carboxyl group into esters, amides, alcohols, and aldehydes, providing pathways to new molecular structures.

The synthesis of ester and amide derivatives from 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is readily achievable through well-established protocols.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be accomplished via several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.comrug.nl Alternative methods that proceed under milder conditions utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). organic-chemistry.org Solid-acid catalysts, including ion-exchange resins like Dowex H+, have also been shown to be effective and offer advantages in terms of reusability and simplified workup procedures. nih.gov

Amidation: The formation of amides from this compound and a primary or secondary amine typically requires activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive species, such as an acyl chloride, or by using peptide coupling reagents. More direct methods involve heating the carboxylic acid and amine, often with a catalyst to facilitate the dehydration process. Lewis acid catalysts, such as those based on titanium or niobium, have been shown to effectively promote the direct amidation of carboxylic acids with amines under reflux conditions. researchgate.netresearchgate.net

The following table summarizes common methods for these transformations:

Table 1: Synthesis of Ester and Amide Derivatives

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R'OH, H₂SO₄ (cat.), heat | Ester |

| R'OH, DCC or EDCI, CH₂Cl₂ | Ester | |

| R'OH, Dowex H+ resin, heat | Ester | |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | Amide |

| R'R''NH, EDCI, HOBt | Amide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, 4-(2,3-dihydro-1H-inden-5-yl)butan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemistrysteps.commasterorganicchemistry.com

It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com The reaction with LiAlH₄ proceeds through an aldehyde intermediate; however, because aldehydes are more reactive towards reduction than carboxylic acids, the reaction cannot be stopped at the aldehyde stage, and the primary alcohol is the final product. chemguide.co.ukchemistrysteps.com

Specialized, less reactive hydride reagents or alternative multi-step synthetic routes would be necessary to isolate the corresponding aldehyde, 4-(2,3-dihydro-1H-inden-5-yl)butanal.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential side reaction for carboxylic acids, though it typically requires harsh conditions for simple alkyl carboxylic acids like this compound. Thermal decarboxylation without a catalyst would necessitate very high temperatures. However, certain catalytic methods can facilitate this process under milder conditions. For instance, silver-catalyzed protodecarboxylation in the presence of an acid in DMSO has been used for various aromatic carboxylic acids. organic-chemistry.org While not a common transformation for this specific substrate, under certain reaction conditions, particularly at elevated temperatures or in the presence of specific catalysts, loss of the carboxyl group to form 5-propylindane could be a competing pathway.

Reactions Involving the Indane Ring System

The indane ring system contains both an aromatic benzene (B151609) ring and a saturated five-membered ring, each offering distinct opportunities for chemical modification.

The benzene ring of the indane moiety is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the existing substituents on the ring. In this compound, the aromatic ring is substituted at the 5-position with a butyl acid group and is part of a fused ring system. The alkyl chain is an ortho-, para-directing activator, while the fused cyclopentane (B165970) ring also acts as an activating group.

Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the 5-position. The available positions are C4, C6, and C7. The C6 position is para to the C5-substituent, and the C4 position is ortho. Substitution at C7 is also possible. Steric hindrance from the butanoic acid chain and the fused ring will influence the ratio of the resulting isomers.

Common EAS reactions that could be performed on this substrate include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group onto the aromatic ring. youtube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in bromination or chlorination of the ring. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid (-SO₃H) group. This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid like AlCl₃ could introduce alkyl or acyl groups. However, these reactions can be complicated by the presence of the deactivating carboxylic acid group (if it coordinates with the catalyst) and potential rearrangements. lkouniv.ac.in

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(6-Nitro-2,3-dihydro-1H-inden-5-yl)butanoic acid and other isomers |

| Bromination | Br₂, FeBr₃ | 4-(6-Bromo-2,3-dihydro-1H-inden-5-yl)butanoic acid and other isomers |

| Sulfonation | H₂SO₄, SO₃ | 4-(6-Sulfo-2,3-dihydro-1H-inden-5-yl)butanoic acid and other isomers |

Functionalization of the Saturated Cyclopentane Ring (e.g., Halogenation, Oxidation)

The saturated five-membered ring of the indane system contains benzylic carbons at the C1 and C3 positions. These positions are activated towards radical reactions due to the adjacent aromatic ring.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a bromine atom at the benzylic C1 (and C3) position. This reaction provides a handle for further nucleophilic substitution reactions. researchgate.net

Oxidation: The benzylic positions are also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can potentially lead to cleavage of the saturated ring or oxidation to a ketone (indan-1-one derivative), although controlling the selectivity in the presence of the alkyl side chain can be challenging.

These transformations allow for the modification of the alicyclic portion of the molecule, complementing the reactions available on the aromatic ring and the carboxylic acid moiety.

Transformations of the Butanoic Acid Chain Linker

The butanoic acid moiety of this compound is a versatile functional group that can undergo a variety of chemical modifications. These transformations can be broadly categorized into alpha-functionalization and chain modifications, as well as cyclization reactions.

Alpha-Functionalization and Chain Modifications

Key potential alpha-functionalization and chain modification reactions include:

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the α-position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions, often involving the conversion of the carboxylic acid to an acid halide or ester to facilitate the reaction.

Alkylation: The α-carbon can be alkylated by treating the corresponding enolate with an alkyl halide. This reaction allows for the extension of the carbon chain and the introduction of various alkyl groups.

Hydroxylation: The introduction of a hydroxyl group at the α-position can be accomplished using oxidizing agents, sometimes involving the use of silyl (B83357) enol ethers as intermediates to control regioselectivity.

Cyclization Reactions (e.g., Intramolecular Condensations)

The structure of this compound, with its flexible butanoic acid chain attached to the aromatic ring of the indane system, is well-suited for intramolecular cyclization reactions. These reactions can lead to the formation of new ring systems, significantly increasing the molecular complexity.

The general conditions for such reactions are summarized in the table below, based on analogous transformations.

| Reaction Type | Reagents and Conditions | Product Type |

| Intramolecular Friedel-Crafts Acylation | 1. SOCl₂ or (COCl)₂ 2. AlCl₃ in an inert solvent (e.g., CH₂Cl₂) OR Polyphosphoric acid (PPA) at elevated temperatures | Tetracyclic ketone |

Catalysis in Transformations of this compound

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental compatibility of chemical transformations involving this compound and its derivatives. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, can be employed for various derivatization reactions.

Homogeneous and Heterogeneous Catalysis in Derivatization

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For transformations of this compound, this often involves soluble metal complexes. For instance, transition metal catalysts are widely used for cross-coupling reactions if the indane ring is further functionalized with a halide. Esterification and amidation reactions of the butanoic acid chain can be catalyzed by soluble acids or bases.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. Solid acid catalysts, such as zeolites or sulfated zirconia, can be employed for Friedel-Crafts type reactions as greener alternatives to traditional Lewis acids. Metal-on-support catalysts (e.g., Palladium on carbon, Platinum on alumina) are effective for hydrogenation reactions, should there be reducible functional groups on the molecule or if reduction of the aromatic ring is desired under forcing conditions.

Biocatalysis for Selective Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers high selectivity and mild reaction conditions. For a molecule like this compound, enzymes could be employed for various selective transformations:

Lipases: These enzymes are commonly used for the stereoselective esterification or hydrolysis of carboxylic acids and their esters. This could be particularly useful if chiral centers are introduced into the molecule.

Hydroxylases: Certain enzymes can introduce hydroxyl groups at specific positions on the molecule, a transformation that can be challenging to achieve with high selectivity using traditional chemical methods.

Reductases: Ketone functionalities, for instance, those formed from intramolecular cyclization, could be stereoselectively reduced to alcohols using ketoreductases.

Mechanistic Investigations of Key Chemical Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For the key transformations of this compound, the mechanisms are generally well-understood from studies on analogous systems.

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the corresponding acid chloride in the presence of a Lewis acid. This acylium ion is then attacked by the π-electrons of the aromatic indane ring in an electrophilic aromatic substitution mechanism. A sigma complex (also known as an arenium ion) is formed as a resonance-stabilized intermediate. The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final cyclized ketone product. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The table below outlines the key mechanistic steps for this reaction.

| Step | Description | Intermediate/Transition State |

| 1 | Formation of the acylium ion | The carboxylic acid is converted to an acid chloride, which then complexes with the Lewis acid (e.g., AlCl₃). Cleavage of the C-Cl bond generates the electrophilic acylium ion. |

| 2 | Electrophilic attack | The electron-rich aromatic ring of the indane moiety attacks the acylium ion. |

| 3 | Formation of the sigma complex | A resonance-stabilized carbocation intermediate (sigma complex or arenium ion) is formed. |

| 4 | Deprotonation | A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. |

Further mechanistic studies, potentially involving computational chemistry, could provide deeper insights into the specific transition states and energy barriers for the reactions of this compound.

Applications of 4 2,3 Dihydro 1h Inden 5 Yl Butanoic Acid As a Synthetic Intermediate and in Precursor Chemistry

Synthesis of Novel Analogues and Derivatives with Modified Structural Scaffolds

The generation of analogues and derivatives from 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is a key area of its application. Chemists can systematically alter both the indane core and the butanoic acid side chain to explore chemical space and develop new compounds.

Exploration of Structural Space around the Indane Core

The indane core of the molecule provides a rigid and well-defined three-dimensional structure that can be strategically modified. The aromatic portion of the indane system is amenable to electrophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Researchers have explored substitutions on the indane scaffold to understand structure-activity relationships. For instance, investigations into indane-core mimetic compounds have shown that modifications at the 5-position, where the butanoic acid chain is attached, can be crucial. Studies have demonstrated that replacing the methyl group of a methylamino methyl side chain at the C5 position with various secondary and tertiary amines can significantly impact the properties of the resulting molecule. nih.gov While bulky 6-membered heterocyclic amines at this position were found to decrease activity in certain biological contexts, 5-membered pyrrolidine (B122466) rings showed more favorable outcomes. nih.gov

Table 1: Examples of Modifications on the Indane Core

| Modification Type | Reagents/Conditions | Potential Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, a precursor for an amino group. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of halogen atoms for subsequent cross-coupling reactions. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Attachment of acyl groups to the aromatic ring. |

These modifications allow for the synthesis of a library of compounds with diverse electronic and steric properties, stemming from the original this compound structure.

Diversification of the Butanoic Acid Side Chain

The butanoic acid side chain offers another key site for molecular diversification. The carboxylic acid functional group is one of the most versatile in organic chemistry, serving as a precursor for a multitude of other functional groups.

Standard carboxylic acid chemistry can be applied to create a variety of derivatives:

Amide formation: Coupling the carboxylic acid with a diverse range of primary or secondary amines yields a library of amides. This is a common strategy in medicinal chemistry to explore interactions with biological targets.

Esterification: Reaction with various alcohols under acidic conditions produces esters with different steric and electronic properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized, for example, through oxidation to an aldehyde or conversion to an alkyl halide.

Alpha-functionalization: The carbon atom alpha to the carboxyl group can be halogenated and subsequently substituted to introduce new functionalities.

The synthesis of various butanoic acid derivatives has been explored in different contexts, highlighting the chemical tractability of this side chain. biointerfaceresearch.comresearchgate.net For example, butanoic acid has been conjugated to cyclodextrins to create specific delivery systems. nih.govnih.gov

Table 2: Derivative Classes from the Butanoic Acid Side Chain

| Derivative Class | General Transformation | Example Reagents |

|---|---|---|

| Esters | R-COOH → R-COOR' | R'OH, H⁺ catalyst |

| Amides | R-COOH → R-CONR'R'' | HNR'R'', coupling agents (e.g., EDC, DCC) |

| Acyl Halides | R-COOH → R-COCl | SOCl₂, (COCl)₂ |

| Alcohols | R-COOH → R-CH₂OH | LiAlH₄, BH₃·THF |

Role as a Building Block in the Construction of Complex Organic Molecules

Beyond simple derivatization, this compound serves as a fundamental building block for the assembly of more complex molecular frameworks, including fused, spirocyclic, and polyaromatic systems.

Access to Fused and Spirocyclic Systems

The indane scaffold is a valuable starting point for the synthesis of polycyclic systems. Annulation reactions, where a new ring is formed on an existing one, are a powerful strategy in organic synthesis. The ketone precursor to the indane core, 1-indanone, is particularly useful for constructing fused and spirocyclic frameworks. rsc.org

Fused Systems: Intramolecular reactions are often employed to build new rings onto the indane structure. For example, an appropriately functionalized side chain on the indane core can be induced to cyclize onto the aromatic ring or the five-membered ring. This can lead to the formation of tetracyclic systems.

Spirocyclic Systems: Spirocycles, which contain two rings sharing a single atom, are another important structural motif accessible from indane-based precursors. rsc.org Spirocyclic compounds can be synthesized from indane-1,3-dione derivatives through 1,3-dipolar cycloaddition reactions. researchgate.net These reactions offer high regio- and stereoselectivity, providing a reliable method for constructing complex three-dimensional structures. researchgate.net For instance, the reaction of ninhydrin (B49086) (an indane-1,3-dione derivative) with L-proline and an alkene can yield spiro indane-1,3-dione pyrrolizidine (B1209537) compounds. researchgate.net

Precursor for Advanced Polyaromatic Systems

The indane moiety can be considered a masked polyaromatic system. Through dehydrogenation reactions, the saturated five-membered ring of the indane core can be aromatized to form an indene (B144670). Further annulation and aromatization steps can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs).

The butanoic acid side chain can be used to introduce the necessary carbon atoms for building additional fused rings. For instance, an intramolecular Friedel-Crafts acylation, where the acyl group is derived from the butanoic acid chain, can be used to form a new six-membered ring, leading to a benz[e]indene or fluorene (B118485) core structure after subsequent transformations. Such strategies demonstrate the potential of this compound as a precursor for advanced polyaromatic systems, which are of interest in materials science and electronics.

Development of Functional Materials and Chemical Probes (Non-Biological)

The versatility of this compound also extends to the development of functional materials and chemical probes for non-biological applications.

By incorporating this molecule into larger polymeric structures, materials with specific thermal or mechanical properties can be designed. The carboxylic acid group is particularly useful for this purpose, as it can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. Alternatively, it can be used in condensation polymerization to form polyesters or polyamides. The rigid indane core would impart stiffness and thermal stability to the resulting polymer chain.

Furthermore, by attaching chromophores or fluorophores to either the indane core or the terminus of the butanoic acid chain, the molecule can be transformed into a chemical probe. For example, derivatization with a fluorescent group could yield a molecule capable of sensing specific metal ions or environmental changes through fluorescence quenching or enhancement. The defined structure of the indane scaffold provides a rigid framework that can help to control the positioning of the sensing and signaling moieties.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-indanone |

| Indane-1,3-dione |

| Ninhydrin |

| L-proline |

| Benz[e]indene |

Polymerizable Monomers or Cross-linking Agents

There is no available data in the scientific literature or patent records describing the use of this compound as a monomer for polymerization or as a cross-linking agent. The functional groups present in the molecule, a carboxylic acid and an aromatic ring, could theoretically be modified to introduce polymerizable functionalities. For instance, the carboxylic acid could be converted to an acrylate or methacrylate (B99206) ester, or the indane ring could be functionalized with a vinyl or styrenic group. However, no such derivatives or their subsequent polymerization have been reported.

Components in Supramolecular Assemblies

The field of supramolecular chemistry involves the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions. While indane-containing molecules have been explored in supramolecular chemistry, there are no specific reports on the use of this compound as a building block for such assemblies. The carboxylic acid group could potentially participate in hydrogen bonding to form dimers or larger aggregates, and the aromatic indane unit could engage in π-stacking interactions. However, detailed studies on the self-assembly behavior of this specific compound are absent from the current body of scientific knowledge.

Chemosensors for Environmental or Industrial Analytes

Chemosensors are molecules designed to detect the presence of specific chemical species. This is often achieved by incorporating a recognition site for the analyte and a signaling unit that produces a measurable response, such as a change in color or fluorescence. While the indane framework has been utilized in the design of some chemosensors, there is no information available on the application of this compound for this purpose. The synthesis of a chemosensor based on this molecule would require significant modification to introduce a suitable binding site for a target analyte and a responsive chromophore or fluorophore. No such research has been published.

Advanced Analytical Methodologies for Purity and Reaction Monitoring Beyond Basic Characterization

Chromatographic Method Development and Validation for Process Control

Process control in the synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid relies on validated chromatographic methods to ensure consistency, purity, and quality across batches. These methods are designed to be specific, accurate, precise, and robust.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. semanticscholar.org A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from its starting materials, intermediates, and potential by-products. nih.gov

The development of a suitable method involves the careful selection of a stationary phase, mobile phase, and detector. Given the aromatic indan (B1671822) moiety and the carboxylic acid group, a C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com To ensure sharp, symmetrical peaks for the acidic analyte, the pH of the aqueous phase is typically adjusted with an acid like phosphoric acid or formic acid to suppress the ionization of the carboxyl group. nih.govsielc.com Detection is commonly performed using a UV detector set at a wavelength where the indan chromophore exhibits maximum absorbance, typically around 260-270 nm.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Typical Retention Time | ~7.5 min |

Gas Chromatography (GC) for Volatile Intermediates and Residual Solvents

Gas Chromatography (GC) is the preferred technique for the analysis of volatile organic compounds, making it ideal for detecting and quantifying residual solvents remaining from the synthesis and purification processes. dergipark.org.tr The control of residual solvents is a critical safety requirement, with limits set by regulatory bodies like the ICH. gmp-compliance.orgshimadzu.euuspnf.comikev.orgich.org

A static headspace GC method coupled with a Flame Ionization Detector (HS-GC-FID) is commonly employed. luciditysystems.coms4science.at In this technique, a sample of this compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide), sealed in a vial, and heated. chromatographyonline.com This allows the volatile residual solvents to partition into the gas phase (headspace) above the sample. A sample of this gas is then automatically injected into the GC system.

The separation is typically achieved on a capillary column with a stationary phase designed for volatile compound analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (G43). dergipark.org.trchromatographyonline.comthermofisher.com The method is validated for its ability to separate and quantify all potential solvents used in the manufacturing process, such as toluene, tetrahydrofuran (B95107) (THF), ethyl acetate, and acetone.

| Solvent | ICH Class | Typical Retention Time (min) | ICH Limit (ppm) |

|---|---|---|---|

| Acetone | 3 | 4.1 | 5000 |

| Ethyl Acetate | 3 | 6.8 | 5000 |

| Tetrahydrofuran (THF) | 2 | 8.5 | 720 |

| Toluene | 2 | 12.3 | 890 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

The structure of this compound is achiral, meaning it does not have enantiomers. Therefore, chiral separation is not applicable to the final molecule itself. However, Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative to normal- and reversed-phase HPLC for the purification and analysis of achiral compounds. chromatographytoday.comamericanpharmaceuticalreview.comwindows.net